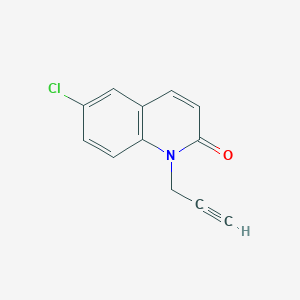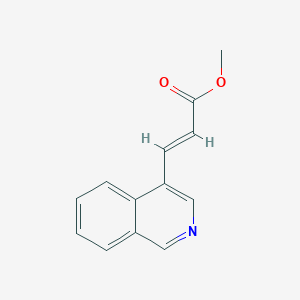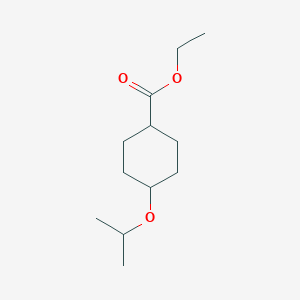![molecular formula C13H25NO B11890854 2,4-Diethyl-2-methyl-1-oxa-3-azaspiro[4.5]decane](/img/structure/B11890854.png)
2,4-Diethyl-2-methyl-1-oxa-3-azaspiro[4.5]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Diethyl-2-methyl-1-oxa-3-azaspiro[45]decane is a chemical compound with the molecular formula C13H25NO It belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom
Métodos De Preparación
The synthesis of 2,4-Diethyl-2-methyl-1-oxa-3-azaspiro[4.5]decane involves several steps. One common method includes the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . The reaction is typically carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide. The mixture is then heated to facilitate the formation of the spiro compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
2,4-Diethyl-2-methyl-1-oxa-3-azaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst such as palladium on carbon, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and bases like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2,4-Diethyl-2-methyl-1-oxa-3-azaspiro[4.5]decane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of spiro compound reactivity.
Biology: Researchers explore its potential as a bioactive molecule, investigating its interactions with biological targets.
Medicine: The compound is studied for its potential therapeutic properties, including its role as a precursor in drug development.
Mecanismo De Acción
The mechanism of action of 2,4-Diethyl-2-methyl-1-oxa-3-azaspiro[4.5]decane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the context of its use, such as in medicinal chemistry or biological research. Detailed studies are required to elucidate the precise mechanisms involved.
Comparación Con Compuestos Similares
2,4-Diethyl-2-methyl-1-oxa-3-azaspiro[4.5]decane can be compared with other spiro compounds, such as:
1-Oxa-3-azaspiro[4.5]decane: Similar in structure but lacks the diethyl and methyl substitutions.
3-Oxa-1-azaspiro[4.5]decane-2,4-dione: Contains additional functional groups, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific substitutions, which confer distinct chemical and physical properties, making it valuable for targeted research and industrial applications.
Propiedades
Fórmula molecular |
C13H25NO |
|---|---|
Peso molecular |
211.34 g/mol |
Nombre IUPAC |
2,4-diethyl-2-methyl-1-oxa-3-azaspiro[4.5]decane |
InChI |
InChI=1S/C13H25NO/c1-4-11-13(9-7-6-8-10-13)15-12(3,5-2)14-11/h11,14H,4-10H2,1-3H3 |
Clave InChI |
MOKNNOBJPYDWLA-UHFFFAOYSA-N |
SMILES canónico |
CCC1C2(CCCCC2)OC(N1)(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[tert-Butyl(dimethyl)silyl]oxy}-4-hydroxybutanenitrile](/img/structure/B11890779.png)


![6-Fluoro-[2,3'-bipyridine]-5'-carboxamide](/img/structure/B11890815.png)




![4-Methoxyfuro[2,3-B]quinolin-6-OL](/img/structure/B11890849.png)



![6-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11890873.png)
